1,10-Decanedioic-D16 acid
Overview
Description
1,10-Decanedioic-D16 acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 218.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a useful isotopically labelled compound for studying saturated fatty acids .
Mode of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-Decanedioic acid .
Biochemical Pathways
1,10-Decanedioic-D16 acid, also known as sebacic acid, is involved in enzymatic technologies. A biocatalytic cascade method based on the Baeyer–Villiger monooxygenase was developed for sebacic acid production . This process requires co-factor electron carriers, and the high cost of the co-factor limits its progress .
Pharmacokinetics
As an isotopically labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the unlabelled compound, 1,10-decanedioic acid .
Result of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-decanedioic acid .
Action Environment
It is known to be stable if stored under recommended conditions .
Biochemical Analysis
Biochemical Properties
1,10-Decanedioic-D16 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the Baeyer-Villiger monooxygenase, which is involved in the biocatalytic cascade for the production of sebacic acid . This interaction is crucial for the enzymatic conversion of oleic acid to sebacic acid, highlighting the importance of this compound in metabolic studies.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the β-oxidation pathway, which is essential for the breakdown of fatty acids in cells . This compound’s role in modulating gene expression related to fatty acid metabolism further underscores its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like Baeyer-Villiger monooxygenase, facilitating the conversion of fatty acids into dicarboxylic acids . Additionally, it may influence enzyme activity by either inhibiting or activating specific metabolic pathways, thereby altering gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation need to be monitored to ensure accurate experimental results . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway. It interacts with enzymes such as thiolase and enoyl-CoA reductase, which are essential for the breakdown and synthesis of fatty acids . These interactions can influence metabolic flux and alter metabolite levels, making it a valuable tool for studying fatty acid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular biochemistry.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria and microsomes, where it participates in fatty acid metabolism . Post-translational modifications and targeting signals direct it to specific compartments, ensuring its proper function within the cell.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-SADLKCKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.